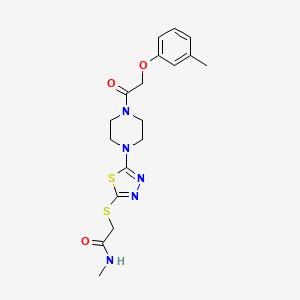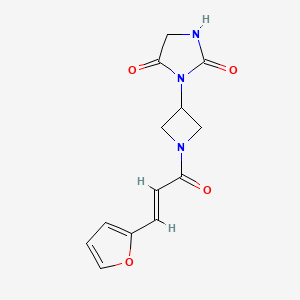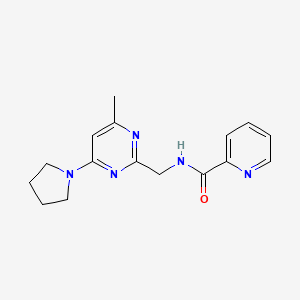
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide involves various strategies. For instance, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide was achieved using NMR, FT-IR, MS, and X-ray structural analysis . Similarly, the synthesis of 3-substituted imidazo[1,5-a]pyridines with a 1-(N-picolinamidin-2-yl) group was performed by heating aldehydes with 2-cyanopyridine and ammonium acetate in PEG-400 . Additionally, the synthesis of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives involved the use of starting materials to obtain various heterocyclic compounds with potential tuberculostatic activity .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray diffraction methods. For example, the crystal structure of the compound synthesized in paper was confirmed using X-ray diffraction and compared with the optimized structure computed via DFT. The packing of the molecules in the solid state is dominated by hydrogen bonds . In the case of copper(II) complexes, the structures are typically square pyramidal with the ligand and a heterocyclic unidentate ligand forming the basal plane and a water molecule on the apical position .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate followed by hydrazinolysis led to the formation of new derivatives with potential biological activity . The compounds synthesized in paper were used to obtain 1,3,4-oxadiazoles and 1,2,4-triazoles through reactions with triethylamine or hydrazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. Electronic, vibrational, and EPR spectroscopic measurements are used to characterize copper(II) complexes . The anti-proliferative activity of the compounds is also studied, as seen in paper , where the inhibition rate of the compound on A375 cells was determined. Molecular docking is performed to analyze the binding mode of the compounds with target proteins .
Scientific Research Applications
Synthesis and Chemical Properties
Development and Synthesis : N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide has been highlighted in the context of developing and synthesizing novel compounds. For example, the kilogram-scale synthesis of mGlu5 negative allosteric modulator VU0424238 (auglurant), which involves a complex chemical synthesis process, including a challenging pyridine N-oxidation sequence and an SNAr reaction, demonstrates the compound's role in the development of treatments for depression (Thomas K. David et al., 2017).
Chemical Reactions and Applications : The synthesis and tuberculostatic activity of novel derivatives related to this compound have been explored, indicating its potential in creating compounds with activity against Mycobacterium tuberculosis (A. Bogdanowicz et al., 2012). Additionally, efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds highlight the versatility of picolinamide derivatives in organic synthesis (G. He et al., 2012).
Medicinal Chemistry and Biological Applications
Antitumor and Antimicrobial Activity : Research into amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which shares structural similarities with this compound, has shown potent antineoplastic activity in mice bearing leukemia, illustrating the compound's potential in antitumor applications (M. Liu et al., 1992).
Inhibition of Poly (ADP-ribose) Synthetase : Picolinamide has been investigated for its inhibitory effects on poly (ADP-ribose) synthetase, suggesting potential protective effects against cellular damage. This research indicates that derivatives of picolinamide, like this compound, may hold therapeutic value in preventing or treating diseases associated with PARP activity (H. Yamamoto & H. Okamoto, 1980).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been reported to interact with various targets, including androgen receptors and phosphodiesterase 9 (PDE9) .
Mode of Action
For instance, certain pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs), indicating a potential interaction with androgen receptors . Another compound, PF-04447943, a PDE9A inhibitor, was found to elevate central cGMP levels in the brain and CSF of rodents .
Biochemical Pathways
For example, PF-04447943, a PDE9A inhibitor, has been reported to enhance synaptic plasticity and cognitive function in rodents, suggesting an impact on neurological pathways .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates . This suggests that the compound may have been designed with optimal absorption, distribution, metabolism, and excretion properties in mind.
Result of Action
For instance, PF-04447943, a PDE9A inhibitor, exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemistry and the spatial orientation of its substituents.
properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-10-15(21-8-4-5-9-21)20-14(19-12)11-18-16(22)13-6-2-3-7-17-13/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKMBATZRVPMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)
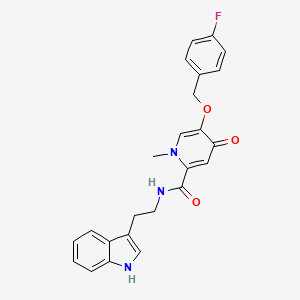
![(4-Methylpiperazin-1-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2503036.png)

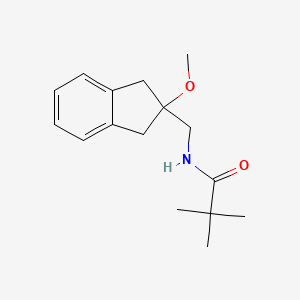
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)
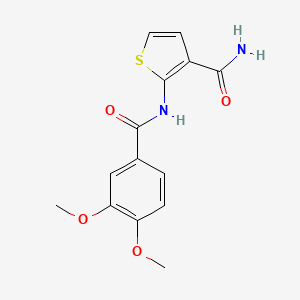
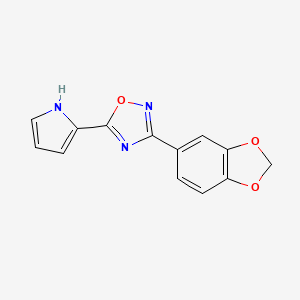
![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)
![1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2503046.png)

